In Vivo Antidepressant Potency: cis-1-Methyl-5-phenyl-3-piperidinol vs. Its 3-Methoxy Analog in the Reserpine Reversal Assay
In a standard rodent model of antidepressant activity, cis-1-methyl-5-phenyl-3-piperidinol (the direct N-methyl derivative of 5-phenyl-3-piperidinol) reversed reserpine-induced hypothermia with a temperature increase of 9.1 °C at an oral dose of 20 mg/kg. By comparison, the 3-methoxy congener (3-methoxy-1-methyl-5-phenyl-3-piperidinol) required a substantially higher dose of 100 mg/kg p.o. to achieve a similar response (9.6 °C), and produced only 8.3 °C at 10 mg/kg [1]. This indicates that the free 3-hydroxyl group confers a significant potency advantage over the methyl ether, with an approximate 5-fold lower oral dose required for maximal efficacy in this assay.
| Evidence Dimension | In vivo antidepressant-like activity: reversal of reserpine-induced hypothermia in mice |
|---|---|
| Target Compound Data | cis-1-Methyl-5-phenyl-3-piperidinol: Δ rectal temperature = 9.1 °C at 20 mg/kg p.o. |
| Comparator Or Baseline | 3-Methoxy-1-methyl-5-phenyl-3-piperidinol: Δ rectal temperature = 8.3 °C at 10 mg/kg p.o.; 9.6 °C at 100 mg/kg p.o. |
| Quantified Difference | ~5-fold lower oral dose for comparable maximal efficacy; at equipotent doses (20 vs. 100 mg/kg), the 3-hydroxy compound achieves the same effect at 1/5 the dose |
| Conditions | Reserpine-induced hypothermia model (2.0 mg/kg reserpine s.c. in mice; method of Askew, Life Sciences, 1963, 1, 725–730) |
Why This Matters
This head-to-head in vivo comparison demonstrates that the free 3-hydroxyl group is a critical pharmacophoric element for antidepressant-like activity; procurement of the 3-hydroxy compound rather than its O-alkylated analog is essential for maximizing oral potency in CNS efficacy models.
- [1] US Patent 4,248,876. Piperidine derivatives. Issued February 3, 1981. Page lines 158–168. View Source
